molecular formula C9H6F2O2S2 B8712623 Acetic acid, 2-[[(2,5-difluorophenyl)thioxomethyl]thio]-

Acetic acid, 2-[[(2,5-difluorophenyl)thioxomethyl]thio]-

Cat. No.: B8712623
M. Wt: 248.3 g/mol
InChI Key: STOMFHLLZQFNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid, 2-[[(2,5-difluorophenyl)thioxomethyl]thio]- is a useful research compound. Its molecular formula is C9H6F2O2S2 and its molecular weight is 248.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetic acid, 2-[[(2,5-difluorophenyl)thioxomethyl]thio]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, 2-[[(2,5-difluorophenyl)thioxomethyl]thio]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H6F2O2S2

Molecular Weight

248.3 g/mol

IUPAC Name

2-(2,5-difluorobenzenecarbothioyl)sulfanylacetic acid

InChI

InChI=1S/C9H6F2O2S2/c10-5-1-2-7(11)6(3-5)9(14)15-4-8(12)13/h1-3H,4H2,(H,12,13)

InChI Key

STOMFHLLZQFNSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=S)SCC(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1,4-difluorobenzene (100 g, 876 mmol) in anhydrous THF (2.0 L) at −78° C. was added a solution of sec-butyllithium (1.4 M in cyclohexane, 626 mL, 876 mmol) dropwise, maintaining the reaction temperature below −60° C. The reaction mixture was allowed to stir at −78° C. for 30 minutes, and carbon disulfide (50.2 mL, 833 mmol) was then added dropwise. The reaction mixture was allowed to warm to room temperature over 30 minutes and then stirred at room temperature for 2 hours. Water (15 mL) was then added dropwise, and the mixture was then concentrated under reduced pressure. The crude brown semi-solid residue obtained was then suspended in water (600 mL) and treated with a solution of 2-chloroacetic acid (99.4 g, 1052 mmol) and sodium bicarbonate (73.6 g, 876 mmol) in water (200 mL). The mixture was stirred at room temperature for 14 hours and then acidified to pH 4 with 50% H2SO4. The mixture was extracted with CH2Cl2, and the combined organics were washed with brine, dried over Na2SO4, filtered and concentrated to afford crude 2-(2,5-difluorophenylcarbonthioylthio)acetic acid (214 g) as red-brown syrup. This material was then suspended in a cooled (0° C.) solution of 0.5 M NaOH (1750 mL, 875 mmol), and hydrazine (54.0 mL, 1722 mmol) was then added dropwise. The reaction mixture was allowed to warm to room temperature and stir for 14 hours. The reaction mixture was then diluted with water and acidified to pH 4-5 using 1 N HCl. The mixture was then extracted with ethyl acetate and the combined organics were washed with brine, dried over Na2SO4, filtered and concentrated to afford crude 2,5-difluorobenzothiohydrazide as a red-brown oil (162.5 g). This oil was suspended in ether (3.5 L) and filtered. The filtered solution was then treated with 2 M HCl in ether while stirring vigorously. The mixture was stirred at room temperature for 15 minutes. The precipitate that formed was isolated by filtration and dried under vacuum to afford 2,5-difluorobenzothiohydrazide hydrochloride (50 g, 26%) as a yellow solid.
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
626 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 L
Type
solvent
Reaction Step Two
Quantity
50.2 mL
Type
reactant
Reaction Step Three
Quantity
99.4 g
Type
reactant
Reaction Step Four
Quantity
73.6 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
600 mL
Type
solvent
Reaction Step Six

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